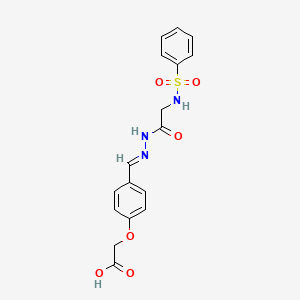

![molecular formula C18H17Cl2N5O3S B12020294 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12020294.png)

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-diméthoxyphényl)acétamide est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé est caractérisé par la présence d'un cycle triazole, d'un groupe dichlorophényle et d'un groupe diméthoxyphényle. Il présente un intérêt majeur en chimie médicinale en raison de ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-diméthoxyphényl)acétamide implique généralement un processus en plusieurs étapes :

Formation du cycle triazole : Le cycle triazole est synthétisé par cyclisation de dérivés d'hydrazine appropriés avec du disulfure de carbone, suivie d'une réaction avec l'hydrate d'hydrazine.

Introduction du groupe dichlorophényle : Le groupe dichlorophényle est introduit par une réaction de substitution nucléophile utilisant le chlorure de 2,4-dichlorobenzyl.

Formation de la liaison sulfanyl : La liaison sulfanyl est formée par réaction du dérivé du triazole avec la thiourée.

Formation de l'acétamide : L'étape finale implique l'acylation du groupe amino avec le chlorure de 3,5-diméthoxyphénylacétyle en conditions basiques.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à haute pression, de systèmes à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Les réactions de réduction peuvent cibler les groupes nitro, les convertissant en groupes amino.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.

Produits principaux

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés du triazole substitués.

Applications De Recherche Scientifique

2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-diméthoxyphényl)acétamide possède une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Investigué pour son potentiel en tant qu'agent antimicrobien et antifongique.

Médecine : Exploré pour ses propriétés anticancéreuses, en particulier pour cibler des lignées cellulaires cancéreuses spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole est connu pour inhiber la synthèse de l'ergostérol, un composant clé des membranes cellulaires fongiques, exerçant ainsi des effets antifongiques. Le groupe dichlorophényle améliore la capacité du composé à pénétrer les membranes cellulaires, augmentant ainsi son efficacité. De plus, le composé peut interagir avec l'ADN et les protéines, conduisant à l'apoptose des cellules cancéreuses.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. The dichlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the compound may interact with DNA and proteins, leading to apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-éthyl-9H-carbazol-3-yl)acétamide

- 2-((4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl)thio)acétamide

Unicité

Comparé à des composés similaires, 2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-diméthoxyphényl)acétamide est unique en raison de la présence du groupe diméthoxyphényle, qui améliore sa solubilité et sa biodisponibilité. Cette caractéristique structurale peut contribuer à son activité biologique supérieure et à ses applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C18H17Cl2N5O3S |

|---|---|

Poids moléculaire |

454.3 g/mol |

Nom IUPAC |

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H17Cl2N5O3S/c1-27-12-6-11(7-13(8-12)28-2)22-16(26)9-29-18-24-23-17(25(18)21)14-4-3-10(19)5-15(14)20/h3-8H,9,21H2,1-2H3,(H,22,26) |

Clé InChI |

BNFXIXWVMXIOQV-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020240.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020244.png)

![5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12020245.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020252.png)

![5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020260.png)

![4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12020263.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020267.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12020291.png)

![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12020293.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12020301.png)